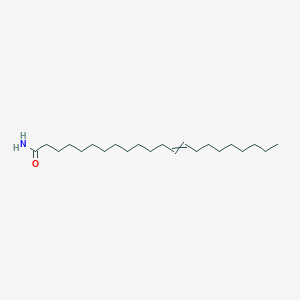

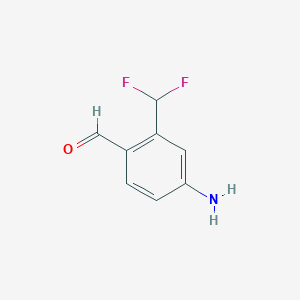

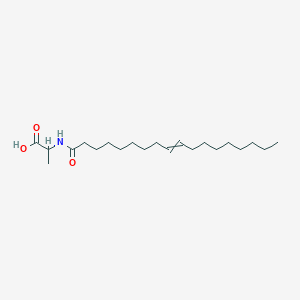

![molecular formula C25H26ClN5O3 B12510930 4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one](/img/structure/B12510930.png)

4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS-536924 is a small molecule inhibitor that targets the insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR). It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase domain of these receptors. This compound has shown significant potential in inhibiting the growth and proliferation of various cancer cell lines, making it a promising candidate for cancer therapy .

Preparation Methods

BMS-536924 was developed through a research program aimed at creating small molecule ATP-competitive inhibitors of IGF-1RThe specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

BMS-536924 undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

Reduction: This reaction can reduce certain functional groups, affecting the compound’s overall structure and function.

Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-536924 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Cancer Research: BMS-536924 has shown significant potential in inhibiting the growth and proliferation of various cancer cell lines, including glioma, breast cancer, and ovarian cancer

Cell Signaling Studies: The compound is used to study the signaling pathways mediated by IGF-1R and IR, providing insights into the molecular mechanisms underlying various diseases.

Drug Development:

Mechanism of Action

BMS-536924 exerts its effects by inhibiting the catalytic activity of IGF-1R and IR. It binds to the ATP-binding site of these receptors, preventing ATP from binding and thereby inhibiting their kinase activity. This inhibition disrupts downstream signaling pathways, such as the Akt and MAPK pathways, which are crucial for cell proliferation and survival. As a result, BMS-536924 induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

BMS-536924 is unique in its dual inhibition of both IGF-1R and IR, making it more effective in targeting cancer cells that rely on these receptors for growth and survival. Similar compounds include:

OSI-906: Another dual inhibitor of IGF-1R and IR, but with different binding affinities and pharmacokinetic properties.

NVP-AEW541: A selective IGF-1R inhibitor with less activity against IR.

BMS-754807: A dual inhibitor with a broader spectrum of activity against other kinases.

Compared to these compounds, BMS-536924 has shown superior efficacy in preclinical models, making it a promising candidate for further development .

Properties

Molecular Formula |

C25H26ClN5O3 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-(4-methyl-6-morpholin-4-yl-1H-benzimidazol-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C25H26ClN5O3/c1-15-11-18(31-7-9-34-10-8-31)13-20-23(15)30-24(29-20)22-19(5-6-27-25(22)33)28-14-21(32)16-3-2-4-17(26)12-16/h2-6,11-13,21,32H,7-10,14H2,1H3,(H,29,30)(H2,27,28,33) |

InChI Key |

ZWVZORIKUNOTCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCC(C4=CC(=CC=C4)Cl)O)N5CCOCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

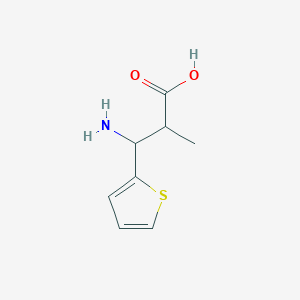

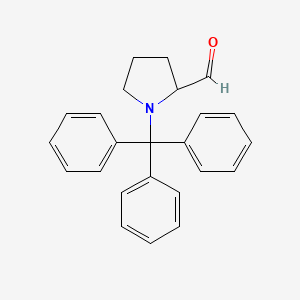

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)

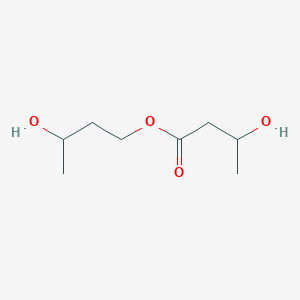

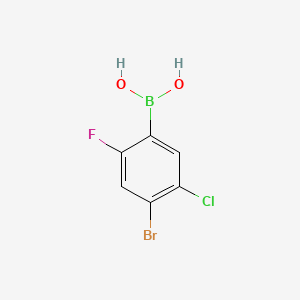

![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)

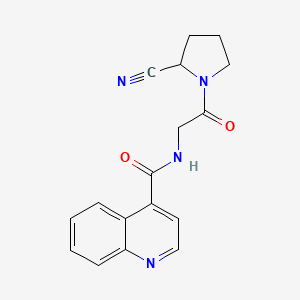

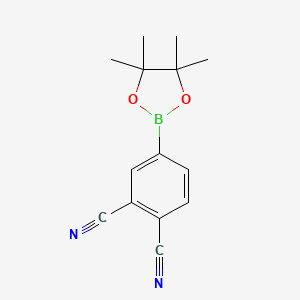

![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)

![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)

acetic acid](/img/structure/B12510919.png)